6-Methoxy-2-methyl-1,2-dihydrophthalazin-1-one
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Overview
Description
6-Methoxy-2-methyl-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C10H10N2O2 It is a derivative of phthalazinone and is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the phthalazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-methoxyphthalic anhydride with methylamine, followed by cyclization to form the desired phthalazinone derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, solvent selection, and purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized phthalazinone derivatives.
Scientific Research Applications
6-Methoxy-2-methyl-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Methoxy-2-methyl-1,2-dihydrophthalazin-1-one exerts its effects depends on its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2-dihydrophthalazin-1-one: Lacks the methyl group at the 2nd position.
2-Methyl-1,2-dihydrophthalazin-1-one: Lacks the methoxy group at the 6th position.
6-(Hydroxymethyl)-1,2-dihydrophthalazin-1-one: Contains a hydroxymethyl group instead of a methoxy group.
Uniqueness
6-Methoxy-2-methyl-1,2-dihydrophthalazin-1-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties that are not observed in similar compounds, making it valuable for specific research and industrial applications.
Biological Activity
6-Methoxy-2-methyl-1,2-dihydrophthalazin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the phthalazinone family, which has been recognized for various pharmacological properties, including anti-inflammatory and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{10}H_{11}N_{2}O_{2}
- Molecular Weight : Approximately 191.21 g/mol
- Functional Groups : Methoxy group (-OCH₃) and a methyl group (-CH₃) on the dihydrophthalazine core.
This unique arrangement of substituents contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. Notably, it has been demonstrated to interact with:
- Lipoxygenase : Inhibition of this enzyme is significant in mediating inflammatory responses. The compound may bind to the active site of lipoxygenase, preventing substrate access and thereby reducing the production of inflammatory mediators.
Anticancer Activity
Research indicates that derivatives of phthalazinones, including this compound, exhibit significant anticancer properties. A study evaluated the antiproliferative effects on various cancer cell lines, revealing that these compounds could impede the growth of tumor cells by affecting pathways related to cell proliferation and apoptosis .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15.5 | Induction of apoptosis |
A549 (Lung) | 20.3 | Cell cycle arrest |
HeLa (Cervical) | 12.8 | Inhibition of growth factors |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Ovarian Cancer Treatment : A study investigated its effects on ovarian cancer cells in vitro. The findings suggested that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
- Inflammatory Disease Model : In a murine model of arthritis, administration of this compound led to decreased joint swelling and reduced levels of inflammatory markers in serum .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-methoxy-2-methylphthalazin-1-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-10(13)9-4-3-8(14-2)5-7(9)6-11-12/h3-6H,1-2H3 |
InChI Key |
BWLSOFUQPWJHRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)OC)C=N1 |
Origin of Product |
United States |
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